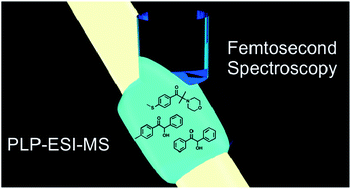Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy†
Polymer Chemistry Pub Date: 2014-04-29 DOI: 10.1039/C4PY00418C
Abstract
The initiation efficiency and the excited state dynamics of the three triplet radical photoinitiators MMMP (2-methyl-4′-(methylthio)-2-morpholinopropiophenone), benzoin (2-hydroxy-1,2-diphenylethanone, Bz), and 4-methyl benzoin (2-hydroxy-2-phenyl-1-(p-tolyl) ethanone, 4MB) are investigated via a trifold combination of pulsed laser polymerization and subsequent electrospray ionization mass spectrometry (PLP-ESI-MS), femtosecond transient absorption (TA) spectroscopy, and density functional theory (DFT) methods. A quantitative elucidation of the underlying mechanisms that cause unequal initiation efficiencies of the three photoinitiators is proposed suggesting higher radical formation capabilities for MMMP and 4MB compared to Bz based on the inherent photophysical properties of the three initiators. MMMP shows significantly higher complexity of the relaxation pathways due to partial excitation into higher singlet states as well as extended triplet lifetimes. However, Bz shows the highest initiation efficiency for polymerization of MMA at a wavelength of 351 nm compared to both MMMP (Bz : MMMP corresponds to 1 : 0.63) and 4MB (Bz : 4MB corresponds to 1 : 0.86). The current study thus evidences that the combination of PLP-ESI-MS and TA experiments allows for arriving at quantitative initiation abilities of identical radical fragments originating from disparate source molecules. However, the quantitative initiation evaluation of different fragments originating from disparate source molecules requires additional information regarding the fragments' reactivity towards vinyl bonds.

Recommended Literature
- [1] Electronic effects in 1,3-dipolar cycloaddition reactions of N-alkyl and N-benzyl nitrones with dipolarophiles†
- [2] Detection and determination of hexoestrol in meat
- [3] Donor–acceptor-based two-dimensional polymer as a supercapacitor electrode with long cycling stability†
- [4] Nonclassical crystal growth and growth rate hysteresis observed during the growth of curcumin in impure solutions†
- [5] PANDAR: a pivotal cancer-related long non-coding RNA in human cancers
- [6] Apparatus
- [7] An electroforming-free mechanism for Cu2O solid-electrolyte-based conductive-bridge random access memory (CBRAM)†
- [8] Single-electrode triboelectric nanogenerators based on sponge-like porous PTFE thin films for mechanical energy harvesting and self-powered electronics†
- [9] Intramolecular three-colour single pair FRET of intrinsically disordered proteins with increased dynamic range†‡
- [10] Editing streptomycete genomes in the CRISPR/Cas9 age










